molecular formula C13H22N4 B1492985 6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine CAS No. 1508722-00-6

6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Cat. No. B1492985
CAS RN: 1508722-00-6
M. Wt: 234.34 g/mol
InChI Key: JQQWSACHBMVVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The ethyl group attached to the piperidine ring suggests that it is a derivative of piperidine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The piperidine and pyrimidine rings are likely to contribute significantly to the overall structure .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions. These can include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine” would undergo would depend on the conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a compound similar to the one you mentioned, “2-(2-ethylpiperidin-1-yl)-ethylamine”, has a molecular weight of 156.27 and a predicted boiling point of 214.1±8.0 °C .

Scientific Research Applications

Anti-Inflammatory Drug Development

This compound shows promise in the development of new anti-inflammatory drugs. By targeting cyclooxygenases (COX), it can potentially offer anti-inflammatory efficacy with minimal adverse effects. The selectivity against COX-2 and favorable drug-likeness make it a candidate for NSAIDs .

Drug Discovery and Design

The compound’s characteristics make it suitable for virtual screening campaigns in drug discovery. Its selectivity and lack of cytotoxicity are beneficial in designing drugs with safe profiles. The compound’s efficacy in relieving inflammation without noticeable side effects is a significant advantage in drug design .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have various mechanisms of action depending on their specific structures and the conditions under which they are used .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, piperidine is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, properties, and potential applications. Piperidine derivatives, in particular, are an active area of research due to their prevalence in pharmaceuticals .

properties

IUPAC Name

6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-4-11-7-5-6-8-17(11)13-9-12(14-3)15-10(2)16-13/h9,11H,4-8H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQWSACHBMVVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC(=NC(=C2)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-ethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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